5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione
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Overview
Description
5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group and a triazatetraphene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, enhancing the efficiency of industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 5-(3-Bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2,1:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione
Uniqueness
5-(3-Bromophenyl)-1,2,3,4,5,12-hexahydro-1,3,12-triazatetraphene-2,4-dione stands out due to its triazatetraphene core, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials or electronic devices.
Properties
Molecular Formula |
C21H14BrN3O2 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
18-(3-bromophenyl)-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione |
InChI |
InChI=1S/C21H14BrN3O2/c22-13-6-3-5-12(10-13)16-17-14-7-2-1-4-11(14)8-9-15(17)23-19-18(16)20(26)25-21(27)24-19/h1-10,16H,(H3,23,24,25,26,27) |
InChI Key |
ULHBJKDNZQLHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)NC(=O)NC4=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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